molecular formula C15H14N2O2 B2742337 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole CAS No. 120162-90-5

2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole

Cat. No.: B2742337
CAS No.: 120162-90-5
M. Wt: 254.289
InChI Key: YAQPIVNQPGVNPJ-UHFFFAOYSA-N
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Description

2-[(3-Methoxyphenoxy)methyl]-1H-benzimidazole is a high-purity chemical reagent designed for research and development purposes. This compound belongs to the benzimidazole class, a group of heterocyclic aromatics known for their significant utility in pharmaceutical and agricultural research due to a broad spectrum of potential biological activities . Benzimidazole derivatives have been extensively studied as key scaffolds in the discovery of novel therapeutic agents, with reported activities including anticancer, antimicrobial, and anti-inflammatory properties . Furthermore, such derivatives are investigated for their application as plant-protective agents, functioning as insecticides, herbicides, and nematocides in the field of pest control . The molecular structure of this compound, which features a benzimidazole core linked to a 3-methoxyphenoxy methyl group, provides a versatile platform for medicinal chemistry, chemical biology, and materials science. Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a reference standard in bioactivity screening assays. This product is intended for laboratory research use by qualified professionals. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information before use.

Properties

IUPAC Name

2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-18-11-5-4-6-12(9-11)19-10-15-16-13-7-2-3-8-14(13)17-15/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQPIVNQPGVNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole typically involves the reaction of 3-methoxyphenol with a suitable benzimidazole precursor. One common method includes the use of a nucleophilic substitution reaction where 3-methoxyphenol reacts with a benzimidazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidative Reactions

The methoxy group (-OCH₃) on the phenoxy substituent is susceptible to oxidation under acidic or basic conditions. Key oxidative transformations include:

Reaction Type Reagents Conditions Product
Oxidation of methoxyPotassium permanganate (KMnO₄)Aqueous acidic medium (H₂SO₄)Phenolic compound (3-hydroxyphenoxy)

This reaction involves the cleavage of the methoxy group to generate a phenolic hydroxyl (-OH) group, altering the compound’s electronic properties and potential biological activity.

Alkylation/Acylation at the Imidazole Nitrogen

The 1H position (imidazole nitrogen) is reactive and can participate in alkylation or acylation:

Reaction Type Reagents Conditions Product
N-AlkylationAlkyl halides (e.g., methyl iodide)Basic conditions (e.g., K₂CO₃)N-Alkylated benzimidazole

This reaction modifies the substituent at the imidazole nitrogen, influencing solubility and biological activity. Similar derivatives (e.g., N-methylated benzimidazoles) show enhanced stability and pharmacological profiles .

Hydrolysis of the Phenoxy Substituent

The phenoxyethyl linkage (-OCH₂CH₂-) may undergo hydrolysis under extreme conditions:

Reaction Type Reagents Conditions Product
Acidic hydrolysisH+ (e.g., HCl)Elevated temperatureBenzimidazole + phenolic acid

Such hydrolysis would cleave the ether bond, yielding simpler fragments. This reaction is typically less favored compared to oxidation but becomes significant under harsh thermal or acidic conditions.

Stability and Degradation

The compound exhibits moderate stability under standard conditions but degrades under extremes:

  • Thermal stability : Decomposes at temperatures above 200°C.

  • pH sensitivity : Reacts with strong acids or bases to form byproducts.

These properties are critical for storage and handling in laboratory settings.

Key Research Findings

  • Pharmacological implications : The methoxyphenoxy substituent enhances lipophilicity, influencing drug permeability and efficacy .

  • Mechanistic insights : Reactions often proceed via electrophilic aromatic substitution or nucleophilic attack on the imidazole ring .

  • Analytical characterization : Post-reaction products are typically analyzed via NMR, IR, and HRMS to confirm structural integrity .

Scientific Research Applications

Anticancer Properties

Research indicates that 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole exhibits significant antiproliferative activity against various cancer cell lines. The mechanism of action often involves:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Targeting Specific Enzymes : The compound may inhibit enzymes involved in cancer progression, thereby reducing tumor growth .

A study demonstrated that derivatives of benzimidazole could effectively inhibit the proliferation of MDA-MB-231 breast cancer cells with IC50 values indicating potent activity .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

  • Gram-positive Bacteria : Notably effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
  • Gram-negative Bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa .

The minimum inhibitory concentration (MIC) values for these compounds often range from 12.5 to 250 μg/mL, indicating substantial antibacterial effects compared to standard antibiotics .

Antifungal Activity

The compound has demonstrated antifungal properties as well, particularly against Candida albicans and Aspergillus niger. Studies have reported MIC values suggesting moderate antifungal activity, which may be enhanced by structural modifications .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzimidazole derivatives, including this compound:

  • Antiproliferative Activity : A study found that benzimidazole derivatives exhibited significant antiproliferative effects against various cancer cell lines. The most potent derivatives had IC50 values as low as 16.38 μM against MDA-MB-231 cells .
  • Antimicrobial Evaluation : In vitro tests indicated that certain derivatives displayed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming standard treatments like ampicillin .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets, enhancing understanding of their mechanisms of action .

Comparative Analysis of Related Compounds

Compound NameTarget ActivityMIC (μg/mL)Reference
This compoundAnticancer16.38
Benzimidazole Derivative AAntibacterial (S. aureus)12.5
Benzimidazole Derivative BAntifungal (C. albicans)64

Mechanism of Action

The mechanism of action of 2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The pharmacological profile of benzimidazole derivatives is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of key analogues:

Compound Name Substituent(s) Key Activities/Applications References
2-[(3-Methoxyphenoxy)methyl]-1H-benzimidazole 3-Methoxyphenoxy methyl at C2 Hypothesized: Antiulcer, antimicrobial N/A
2-[(2-Chlorophenoxy)methyl]-1H-benzimidazole 2-Chlorophenoxy methyl at C2 Not reported (structural analogue)
AG-1749 (Lansoprazole) 2-[[[3-Methyl-4-(trifluoroethoxy)pyridinyl]methyl]sulfinyl] Proton pump inhibitor (gastric acid suppression)
Rabeprazole Impurity 3 2-[[(4-Methoxy-3-methylpyridinyl)methyl]sulfinyl] Antiulcer (process impurity)
2-(4-Methoxyphenyl)-1-benzyl-1H-benzimidazole 4-Methoxyphenyl at C2, benzyl at N1 Structural study (no activity reported)
2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid 2-Nitrophenyl at C2, carboxylic acid at C5 Analgesic (naloxone-sensitive activity)
2-(Pyridin-2-yl)-1H-benzimidazole derivatives Pyridinyl substituents at C2 Antimicrobial (Gram-positive bacteria)

Key Observations:

  • Substituent Position : The 3-methoxy group in the target compound distinguishes it from 2-(4-methoxyphenyl) derivatives (e.g., ). Positional isomerism can significantly alter electronic properties and biological activity.
  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) and chloro (Cl) substituents (e.g., ) enhance analgesic or antimicrobial activity, whereas methoxy (OCH₃) groups may modulate solubility and receptor binding.
  • Sulfinyl vs. Phenoxymethyl Linkers: Sulfinyl-containing derivatives (e.g., AG-1749 ) are critical for proton pump inhibition, whereas phenoxymethyl groups (as in the target compound) may favor different mechanisms.

Structure-Activity Relationships (SAR)

  • Methoxy Group Impact : Methoxy groups enhance lipophilicity and metabolic stability. However, 4-methoxy derivatives (e.g., ) may exhibit different steric effects compared to 3-methoxy isomers.
  • Phenoxymethyl vs. Sulfinyl Linkers: Phenoxymethyl groups lack the electrophilic reactivity of sulfinyl moieties, likely redirecting activity away from proton pump inhibition.
  • Substituent Flexibility: Compounds with triazole-thiazole appendages (e.g., ) show enhanced binding to biological targets, suggesting that the target compound’s phenoxymethyl group could be modified for improved potency.

Biological Activity

2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, antibacterial, and antifungal research. This article aims to provide a comprehensive overview of its biological activity, supported by recent research findings, case studies, and data tables.

Structure and Properties

The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of the methoxyphenoxy group enhances its lipophilicity, potentially improving membrane permeability and biological efficacy.

Anticancer Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted that certain benzimidazole derivatives showed IC50 values as low as 16.38 μM against the MDA-MB-231 breast cancer cell line, indicating potent cytotoxicity . The mechanism of action often involves apoptosis induction through mitochondrial pathways, where compounds disrupt mitochondrial membrane potential leading to the release of pro-apoptotic factors .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (μM)
2gMDA-MB-23116.38
1bMDA-MB-231>100
3aMDA-MB-231>100
CamptothecinMDA-MB-2310.41

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Benzimidazole derivatives generally show good activity against both Gram-positive and Gram-negative bacteria. For example, one study reported minimum inhibitory concentrations (MICs) ranging from 1 to 16 μg/mL against various strains, including Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of Selected Benzimidazole Derivatives

CompoundBacterial StrainMIC (μg/mL)
2gStaphylococcus aureus4
2gStreptococcus faecalis8
Reference AntibioticAmikacin8

Antifungal Activity

The antifungal efficacy of benzimidazole derivatives has also been documented. Compounds similar to this compound exhibited moderate activity against Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL . The structure-activity relationship suggests that modifications on the benzimidazole scaffold can enhance antifungal potency.

Case Studies

A notable case study involved the synthesis and evaluation of several benzimidazole derivatives where researchers found that introducing different substituents significantly affected their biological activity. For instance, a derivative with a phenyl substituent showed enhanced anticancer activity compared to its unsubstituted counterpart .

The biological activities of benzimidazole derivatives are often attributed to their ability to interact with various biological targets:

  • Topoisomerase Inhibition : Many benzimidazoles act as inhibitors of topoisomerases, enzymes critical for DNA replication .
  • DNA Intercalation : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : Compounds may trigger apoptosis through mitochondrial pathways by releasing cytochrome c and activating caspases .

Q & A

Q. What role does this compound play in photodynamic therapy (PDT) research?

  • Methodological Answer : When incorporated into phthalocyanine polymers, it enhances singlet oxygen (¹O₂) generation due to extended π-conjugation. Researchers synthesize PDT agents by coupling the benzimidazole moiety to zinc phthalocyanines via Suzuki-Miyaura cross-coupling, achieving >80% ¹O₂ quantum yields .

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